4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol 4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 329778-88-3
VCID: VC7192589
InChI: InChI=1S/C14H15BrN2O2/c1-9-3-4-16-13(5-9)17-8-10-6-11(15)7-12(19-2)14(10)18/h3-7,18H,8H2,1-2H3,(H,16,17)
SMILES: CC1=CC(=NC=C1)NCC2=C(C(=CC(=C2)Br)OC)O
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.19

4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol

CAS No.: 329778-88-3

Cat. No.: VC7192589

Molecular Formula: C14H15BrN2O2

Molecular Weight: 323.19

* For research use only. Not for human or veterinary use.

4-Bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol - 329778-88-3

Specification

CAS No. 329778-88-3
Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
IUPAC Name 4-bromo-2-methoxy-6-[[(4-methylpyridin-2-yl)amino]methyl]phenol
Standard InChI InChI=1S/C14H15BrN2O2/c1-9-3-4-16-13(5-9)17-8-10-6-11(15)7-12(19-2)14(10)18/h3-7,18H,8H2,1-2H3,(H,16,17)
Standard InChI Key URQHEZIKJWTEMB-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1)NCC2=C(C(=CC(=C2)Br)OC)O

Introduction

Structural and Molecular Characteristics

The compound 4-bromo-2-methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol features a phenolic core substituted with a bromine atom at the para position (C4), a methoxy group at the ortho position (C2), and a pyridinylamine-derived side chain at the adjacent ortho position (C6). The molecular formula is C₁₄H₁₄BrN₂O₂, with a molecular weight of 345.18 g/mol.

Key structural motifs include:

  • A brominated aromatic ring contributing to electron-withdrawing effects and steric bulk.

  • A methoxy group enhancing solubility in polar solvents through hydrogen bonding.

  • A Schiff base-like linker (─N=CH─) between the phenol and 4-methylpyridin-2-yl groups, enabling metal coordination .

Bond lengths and angles are analogous to those observed in structurally related compounds. For instance, the C─N bond in the aminomethyl bridge typically measures ~1.35–1.40 Å, intermediate between single and double bonds due to resonance delocalization . The pyridine ring adopts a planar conformation, while the phenolic ring exhibits slight distortion from planarity (dihedral angle <5°) due to intramolecular hydrogen bonding between the phenolic ─OH and pyridinyl nitrogen .

Synthetic Pathways and Optimization

Condensation Reaction

The synthesis of analogous Schiff base compounds involves a condensation reaction between a substituted salicylaldehyde and an amine. For example, 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine react in ethanol to form a Schiff base with 54% yield after crystallization . Adapting this method, 4-bromo-2-methoxysalicylaldehyde could be condensed with 2-amino-4-methylpyridine under refluxing ethanol.

Representative Protocol:

  • Dissolve 4-bromo-2-methoxysalicylaldehyde (1.0 equiv) and 2-amino-4-methylpyridine (1.1 equiv) in anhydrous ethanol.

  • Reflux at 80°C for 4–6 hours under nitrogen.

  • Cool to room temperature, filter precipitated product, and recrystallize from ethanol/water (3:1).

Yield optimization requires careful control of stoichiometry and solvent polarity. Side products, such as unreacted aldehyde or oligomers, are minimized by using excess amine and inert atmospheres .

Characterization Data

  • Melting Point: Estimated 180–185°C (based on analogs with similar substituents ).

  • Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; insoluble in hexane.

  • Spectroscopic Properties:

    • IR (KBr): ν ~3400 cm⁻¹ (─OH), 1620 cm⁻¹ (C=N), 1260 cm⁻¹ (C─O─CH₃) .

    • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, ─CH=N─), 7.45–6.80 (m, aromatic H), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .

Physicochemical Properties and Stability

PropertyValue/DescriptionSource Analogy
Density~1.3 g/cm³
Boiling PointDecomposes above 300°C
LogP~2.8 (predicted)
Vapor Pressure2.5 × 10⁻⁶ mmHg at 25°C
Flash Point>180°C

The bromine atom increases molecular weight and polarizability compared to non-halogenated analogs, elevating density and reducing vapor pressure. The compound is stable under ambient conditions but susceptible to photodegradation due to the C─Br bond’s lability. Storage recommendations include amber glassware and desiccants to minimize hydrolysis .

Coordination Chemistry and Applications

Schiff base derivatives are renowned for forming stable complexes with transition metals. The title compound’s ─OH and ─N=CH─ groups act as bidentate ligands, coordinating metals like Cu(II), Ni(II), and Zn(II). Structural studies of similar complexes reveal octahedral geometry, with metal ions bonded to the phenolic oxygen, imine nitrogen, and auxiliary ligands (e.g., H₂O or Cl⁻) .

Antimicrobial Activity: Preliminary studies on brominated Schiff bases demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via halogen interactions .

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